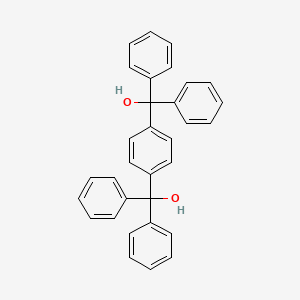

1,4-Phenylenebis(diphenylmethanol)

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H26O2 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

[4-[hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol |

InChI |

InChI=1S/C32H26O2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,33-34H |

InChI Key |

KZTBUDZYXNLPIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Phenylenebis Diphenylmethanol and Analogues

Grignard Addition Reactions in the Synthesis of Diaryl Alcohols

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and are particularly useful for synthesizing alcohols. organic-chemistry.orgmasterorganicchemistry.com The addition of a Grignard reagent, an organomagnesium halide, to a carbonyl compound like an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively, after an acidic workup. organic-chemistry.orgmissouri.eduyoutube.com

Grignard Reagent Utilization for Bis(diphenylmethanol) Framework Construction

The construction of the bis(diphenylmethanol) framework, such as in 1,4-phenylenebis(diphenylmethanol), can be envisioned through the application of Grignard reagents. A common approach involves the reaction of an appropriate di-Grignard reagent with a suitable benzaldehyde (B42025) derivative or the reaction of a phenyl Grignard reagent with a terephthalaldehyde (B141574) derivative. For example, the synthesis of diphenylmethanol (B121723) itself can be achieved by the Grignard reaction between phenylmagnesium bromide and benzaldehyde. researchgate.netwikipedia.org This principle can be extended to create the bis-adduct. The reaction of a Grignard reagent with an ester can also produce tertiary alcohols. masterorganicchemistry.compearson.com

A significant side reaction in Grignard syntheses can be the formation of biphenyl, which arises from the coupling of unreacted aryl halide with the Grignard reagent, a reaction favored at higher temperatures and concentrations of the aryl halide. libretexts.org

Reduction Strategies for Carbonyl Precursors

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis and provides a direct route to alcohols. For the synthesis of 1,4-phenylenebis(diphenylmethanol), the corresponding diketone, 1,4-bis(benzoyl)benzene, serves as a key precursor.

Sodium Borohydride (B1222165) Mediated Reductions

Sodium borohydride (NaBH₄) is a widely used reducing agent for the chemoselective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. wikipedia.orgmasterorganicchemistry.com It is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is compatible with a wider range of functional groups. libretexts.org The reduction of symmetrical 1,2- and 1,3-diketones with sodium borohydride has been shown to produce the corresponding diols in excellent yields. rsc.orgrsc.org This method is advantageous as it typically avoids the formation of by-products. rsc.org The reduction of conjugated ketones and aldehydes with sodium borohydride is also a well-established method. acs.org In some cases, chiral catalysts can be used in conjunction with borohydride reduction to achieve enantioselective synthesis of diols. organic-chemistry.org

Table 1: Reduction of Diketones with Sodium Borohydride

| Diketone Type | Product | Yield | Notes |

|---|---|---|---|

| Acyclic 1,3-Diketones | 1,3-Diols | Excellent | The meso-diol is often the major product, favored at low temperatures and dilute solutions. rsc.org |

This table summarizes the general outcomes of sodium borohydride reductions of diketones based on available literature.

Zinc Dust and Sodium Amalgam Reductions

Historically, other reducing agents have also been employed for the conversion of ketones to alcohols.

Zinc Dust: Zinc dust, particularly in an alkaline medium, can be used for the reduction of benzophenone (B1666685) to diphenylmethanol. oup.comreddit.com It has also been used in acetic acid for the chemoselective reduction of aryl carbonyls. oup.comacs.org However, the effectiveness of zinc powder can be hampered by surface passivation, which may require activation with acid. reddit.com Zinc dust is a versatile reducing agent in various organic reactions, including the Clemmensen reduction, which reduces ketones and aldehydes to alkanes. indolysaght.com It can also be used for the reduction of other functional groups like nitro groups and for the removal of phenolic hydroxyl groups upon distillation. stackexchange.com

Sodium Amalgam: Sodium amalgam (Na(Hg)) is a powerful reducing agent that is safer to handle than pure sodium. wikipedia.orgwikiwand.com It has been used for the reduction of aromatic ketones to hydrols (alcohols). wikipedia.orgwikiwand.comstackexchange.com The reaction is typically carried out in an alcoholic solvent. stackexchange.com The preparation of sodium amalgam is an exothermic process and requires caution. wikipedia.orgorgsyn.org It is also a byproduct of the mercury cell electrolysis process for chlorine production. chemeurope.com

Friedel-Crafts Alkylation Routes to Diaryl Alcohol Derivatives

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to aromatic rings. wikipedia.orgnih.gov The alkylation variant involves the reaction of an alkyl halide or other alkylating agent with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmt.comrsc.org

An innovative approach to synthesizing diphenylmethanol derivatives involves a one-pot Friedel-Crafts alkylation of a substituted benzene (B151609) with chloroform (B151607) (CHCl₃), followed by in-situ hydrolysis. nih.gov This method, catalyzed by alumina (B75360), can directly yield diarylmethanols. nih.gov The reaction proceeds through the formation of a diarylchloromethane intermediate, which is then hydrolyzed on the alumina surface. nih.gov This strategy offers a simple and efficient route to various diphenylmethanol derivatives. nih.gov

Table 2: Synthesis of Diphenylmethanol Derivatives via Friedel-Crafts Alkylation and Hydrolysis

| Aromatic Substrate | Product | Yield | Reference |

|---|---|---|---|

| Toluene | Bis(4-methylphenyl)methanol | 78% | nih.gov |

| m-Xylene | Bis(2,4-dimethylphenyl)methanol | - | nih.gov |

Yields are as reported in the cited literature. A dash indicates that a specific yield was not provided in the abstract.

Catalytic Approaches in Bis(diphenylmethanol) Synthesis

Modern synthetic chemistry increasingly focuses on the development of catalytic methods to improve efficiency, selectivity, and sustainability.

Catalytic hydrodeoxygenation of benzylic alcohols, such as 1,4-benzenedimethanol (B118111), has been explored. For instance, using a palladium chloride (PdCl₂) catalyst, 1,4-benzenedimethanol can be selectively reduced to p-xylene (B151628) and 4-methyl benzyl (B1604629) alcohol. nih.gov Furthermore, ruthenium catalysts have been employed to couple 1,4-benzenedimethanol with ethanol (B145695) to produce 3-(4-(hydroxymethyl)phenyl)propan-1-ol. nih.gov

Zeolites, with their porous structures and acidic sites, can act as heterogeneous catalysts for various transformations, including the dehydration of diphenylmethanol. The development of novel catalysts, such as metal phosphates, is also an active area of research for reactions like the phenylation of benzyl chloride to produce diphenylmethane, a related diarylmethane structure. google.com

Alumina-Catalyzed Synthesis of Diphenylmethanol Derivatives

A significant advancement in the synthesis of diphenylmethanol derivatives involves the use of alumina as a catalyst for hydrolysis or alcoholysis. researchgate.netnih.gov This method provides a simple, cost-effective, and environmentally conscious alternative to traditional synthetic routes. kobe-u.ac.jp The process typically follows an aluminum chloride (AlCl₃)-mediated Friedel-Crafts alkylation of substituted benzenes with a chloroform (CHCl₃) source. nih.gov

The key innovation lies in the post-reaction work-up. researchgate.net After the initial Friedel-Crafts reaction, the introduction of alumina containing water or a primary alcohol catalyzes the transformation of the intermediate bisarylchloromethane into the desired diphenylmethanol derivative or its corresponding ether. researchgate.netnih.gov In the absence of alumina, the primary product is the bisarylchloromethane. nih.gov The Brønsted and/or Lewis acid sites on the alumina surface are thought to facilitate this crucial hydrolysis or alcoholysis step. researchgate.net

This approach is notable for its use of inexpensive and readily available reagents and for its sustainability. nih.gov The alumina catalyst can be recovered after the reaction, washed with water, dried, and reused multiple times, which is a critical feature for developing sustainable chemical processes. researchgate.netnih.gov The collaboration between researchers at Kobe University and Inner Mongolia Medical University highlighted the successful use of Chinese alumina for this purpose, demonstrating high yields of diphenylmethanol derivatives through a simple procedure. kobe-u.ac.jp

The reaction involves combining generic organic solvents like toluene, xylene, or trimethylbenzene with chloroform, using aluminum chloride as the catalyst. kobe-u.ac.jp The subsequent treatment of the reaction product with water-containing alumina yields the diphenylmethanol derivatives. kobe-u.ac.jp If the alumina contains an alcohol, such as methanol (B129727), the corresponding ether is formed instead. kobe-u.ac.jp

Table 1: Alumina-Catalyzed Synthesis of Diphenylmethanol Derivatives and Analogues

| Starting Arene | Post-Synthesis Treatment | Product | Yield |

|---|---|---|---|

| p-Xylene | Alumina (n-hexanol content 10 wt%) | 2,2′-((Hexyloxy)methylene)bis(1,4-dimethylbenzene) | 29% nih.gov |

| p-Xylene | Alumina (2,2,2-trichloroethanol content 10 wt%) | 2,2′-((2,2,2-Trichloroethoxy)methylene)bis(1,4-dimethylbenzene) | 24% nih.gov |

| 1,4-Bis(trifluoromethyl)benzene | Alumina (~1.0 wt% water) | 1,4-Bis(trichloromethyl)benzene | 34% nih.gov |

Emerging Synthetic Pathways for 1,4-Phenylene-Bridged Structures

The construction of molecules containing a 1,4-phenylene bridge is a central theme in modern organic synthesis, with applications ranging from liquid crystals to advanced polymers. nih.govwright.edu Several innovative strategies have been developed to create these valuable structures.

One prominent method involves the Grignard reaction. For instance, the synthesis of 1,4-bis(1-methyl-1-hydroxyethyl)benzene, an analogue of 1,4-phenylenebis(diphenylmethanol), can be achieved through the reaction of dimethyl terephthalate (B1205515) with methylmagnesium bromide. chemicalbook.com This pathway demonstrates the utility of organometallic reagents in building di-substituted benzene rings.

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern synthesis for these structures. The Sonogashira coupling, for example, is employed to synthesize 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives. nih.gov This reaction typically involves coupling a di-halogenated benzene with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst. nih.gov These BPEB derivatives are significant components in liquid crystal formulations. nih.gov

The formation of 1,4-phenylene-bridged structures through the reaction of 1,4-phenylene diisocyanate is another effective strategy. The synthesis of bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate is achieved by reacting 1,4-phenylene diisocyanate with hydroquinone (B1673460) in the presence of triethylamine. nih.gov This resulting bis-urethane derivative is a potentially useful intermediate for polycondensation reactions to produce polymeric materials. nih.gov

Furthermore, novel synthetic routes using isothiocyanates have been explored. A direct method for the synthesis of 1,4-bis[(substituted phenyl)-2,4-dithiobiureto]benzene has been developed by reacting 1,4-dithiocarbamidobenzene with substituted phenylisothiocyanates in an acetone-ethanol medium. ijsra.net This method highlights the versatility of isothiocyanates in building complex bridged aromatic systems. ijsra.net

While some synthetic targets prove challenging, the research provides valuable insights. For example, attempts to synthesize 1,4-bis(2-(4-(4-fluorobenzoyl)phenoxyethoxy)benzene by reacting 1,4-bis(2-tosyloxyethoxy)benzene with 4-fluoro-4'-hydroxybenzophenone (B1295144) under various conditions were unsuccessful. wright.edu However, the same starting material, a 1,4-phenylene-bridged ditosylate, was successfully used to create a series of poly(aralkyl ether)s by reacting it with different bisphenols. wright.edu

Table 2: Examples of Emerging Synthetic Pathways for 1,4-Phenylene-Bridged Structures

| Reactant 1 | Reactant 2 | Product | Synthetic Method |

|---|---|---|---|

| Dimethyl terephthalate | Methylmagnesium Bromide | 1,4-Bis(1-methyl-1-hydroxyethyl)benzene | Grignard Reaction chemicalbook.com |

| 1-Ethynyl-2,6-difluoro-4-propylbenzene derivative | 4-Bromo-2,6-difluoro(trifluoromethoxy)benzene | 1,4-Bis(phenylethynyl)benzene (BPEB) derivative | Sonogashira Coupling nih.gov |

| 1,4-Phenylene diisocyanate | Hydroquinone | Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate | Urethane Formation nih.gov |

| 1,4-Dithiocarbamidobenzene | Phenyl isothiocyanate | 1,4-Bis[(S-phenyl)-2,4-dithiobiureto]benzene | Reaction with Isothiocyanate ijsra.net |

| 1,4-Bis(2-tosyloxyethoxy)benzene | Bisphenol-A | Poly(aralkyl ether) | Polycondensation wright.edu |

Spectroscopic and Structural Elucidation of 1,4 Phenylenebis Diphenylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the determination of the molecular structure of 1,4-Phenylenebis(diphenylmethanol). By analyzing the magnetic properties of its atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a detailed map of the connectivity and chemical environment of each atom can be constructed.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of 1,4-Phenylenebis(diphenylmethanol) reveals distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated. The protons of the central phenylene ring are expected to produce a singlet, indicating their chemical equivalence. The phenyl groups attached to the carbinol carbons will show a series of multiplets in the aromatic region of the spectrum. The hydroxyl protons will appear as a singlet, which may be broad and its chemical shift can be dependent on concentration and solvent. Finally, the methine proton (the hydrogen attached to the carbon bearing the hydroxyl and two phenyl groups) will also produce a singlet.

In a study characterizing inclusion complexes of 1,4-bis(diphenylhydroxymethyl)benzene, ¹H NMR analyses were employed to determine the host-guest ratios of the formed crystals. acs.org

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides further insight into the carbon skeleton of 1,4-Phenylenebis(diphenylmethanol). The spectrum is expected to show distinct signals for each unique carbon atom. Due to the molecule's symmetry, the number of signals will be less than the total number of carbon atoms. One would expect to see a signal for the carbinol carbon, a signal for the substituted carbon of the central phenylene ring, a signal for the non-substituted carbons of the central phenylene ring, and a set of signals for the carbon atoms of the diphenyl groups.

Two-Dimensional NMR Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1,4-Phenylenebis(diphenylmethanol) is expected to exhibit characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected to be observed in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 1,4-Phenylenebis(diphenylmethanol) (C₃₂H₂₆O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of a water molecule (H₂O) from the two hydroxyl groups, and cleavage of the C-C bonds to generate stable carbocations, such as the diphenylmethyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic rings in 1,4-Phenylenebis(diphenylmethanol). The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the benzene (B151609) rings. The presence of the central phenylene ring connecting the two diphenylmethanol (B121723) units may lead to a more extended π-system, potentially causing a slight red shift (a shift to longer wavelengths) compared to diphenylmethanol itself.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a cornerstone technique for the elucidation of the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to determine the precise arrangement of atoms within the crystal lattice. This information includes the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group, which describes the symmetry of the crystal.

| Parameter | Description | Anticipated for 1,4-Phenylenebis(diphenylmethanol) |

| Crystal System | The symmetry of the unit cell. | Likely Monoclinic or Triclinic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P21/c, P-1 |

| Unit Cell Dimensions (a, b, c) | The lengths of the sides of the unit cell. | To be determined experimentally |

| Unit Cell Angles (α, β, γ) | The angles between the sides of the unit cell. | To be determined experimentally |

The molecular architecture of 1,4-Phenylenebis(diphenylmethanol), featuring hydroxyl groups and aromatic rings, makes it a potential candidate for forming host-guest complexes. In these complexes, the "host" molecule (1,4-Phenylenebis(diphenylmethanol)) encapsulates a smaller "guest" molecule. Single Crystal X-ray Diffraction (SCXRD) is an indispensable tool for determining the precise three-dimensional structure of these assemblies.

Studies on analogous "wheel-and-axle" type host compounds, such as derivatives of 1,4-Phenylenebis(diphenylmethanol), have demonstrated their ability to form inclusion complexes with various guest molecules like pyridine (B92270) and its derivatives. SCXRD analysis of these complexes reveals the nature of the intermolecular interactions that stabilize the assembly. These interactions often include hydrogen bonding between the hydroxyl groups of the host and heteroatoms in the guest molecule, as well as π-π stacking interactions between the aromatic rings of the host and guest. The stoichiometry of the host-guest complex (the ratio of host to guest molecules) can also be precisely determined from the crystallographic data. For example, host-guest complexes of a fluorinated derivative with pyridine and methylpyridines have been shown to form with host-to-guest ratios of 1:1, 1:2, and other variations.

| Guest Molecule | Potential Host-Guest Ratio | Primary Interactions |

| Pyridine | 1:1, 1:2 | Hydrogen bonding (O-H···N), π-π stacking |

| Dioxane | 1:1 | Hydrogen bonding |

| Morpholine | 1:2 | Hydrogen bonding |

| Piperidine | 1:2 | Hydrogen bonding |

Advanced Microscopic Techniques for Morphological Characterization

While XRD provides atomic-level structural information, advanced microscopic techniques are essential for characterizing the morphology of a material on a larger scale. These techniques provide visual information about the size, shape, and surface features of crystals or aggregates.

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of a material with high resolution. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to create an image.

For a crystalline compound like 1,4-Phenylenebis(diphenylmethanol), SEM analysis would be expected to reveal the external morphology of its crystals. This includes information about the crystal habit (the characteristic external shape), the presence of well-defined crystal faces and edges, and any surface defects or irregularities. The size distribution of the crystals in a bulk sample can also be determined from SEM images.

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM by passing a beam of electrons through an ultrathin sample. TEM is particularly useful for visualizing the internal structure of materials and for characterizing nanomaterials.

If 1,4-Phenylenebis(diphenylmethanol) were to be prepared in the form of nanoparticles or thin films, TEM would be an invaluable tool for their characterization. crystallography.net TEM images could reveal the size, shape, and degree of aggregation of nanoparticles. researchgate.net For thin films, cross-sectional TEM could provide information about the film thickness and internal structure.

Atomic Force Microscopy (AFM) is a versatile technique that can provide three-dimensional topographical images of a surface with atomic or near-atomic resolution. crystallography.net An AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the surface of the sample. The deflection of the cantilever due to forces between the tip and the sample is used to create the image.

AFM would be particularly useful for characterizing the surface of single crystals or thin films of 1,4-Phenylenebis(diphenylmethanol) at the nanoscale. crystallography.net It can reveal details about surface roughness, the presence of terraces and steps at the molecular level, and the formation of self-assembled monolayers or other ordered structures on a substrate. For instance, AFM has been used to study the surface of thin polymer films, revealing features such as phase separation and surface roughness in the nanometer range.

| Technique | Information Obtained | Potential Application for 1,4-Phenylenebis(diphenylmethanol) |

| SEM | Surface topography, crystal shape and size | Characterization of bulk crystalline powder |

| TEM | Internal structure, nanoparticle size and shape | Analysis of nanomaterials or thin film cross-sections |

| AFM | 3D surface topography, nanoscale surface features | High-resolution imaging of crystal surfaces or thin films |

Chemical Reactivity and Transformations of 1,4 Phenylenebis Diphenylmethanol

Derivatization and Functionalization Strategies

The presence of two hydroxyl groups allows for a range of derivatization and functionalization reactions, enabling the synthesis of new monomers and intermediates.

The hydroxyl groups of 1,4-phenylenebis(diphenylmethanol) can be converted into halides, such as chlorides, to create more reactive intermediates. This transformation is a critical step in preparing monomers for certain types of polymerization or for subsequent nucleophilic substitution reactions. For instance, the diol can be reacted with thionyl chloride (SOCl₂) or a similar halogenating agent to replace the -OH groups with chlorine atoms, yielding 1,4-phenylenebis(diphenylchloromethane). This bis-halide is a key precursor for creating polymers with specific functionalities.

A related study demonstrated the synthesis of diphenylmethanol (B121723) derivatives from substituted benzenes and chloroform (B151607), where the intermediate bisarylchloromethane could be formed. nih.gov This highlights a common strategy where the alcohol is converted to a halide to facilitate further reactions.

The versatile structure of 1,4-phenylenebis(diphenylmethanol) serves as a scaffold for introducing a variety of chemical groups. This functionalization is crucial for tailoring the properties of resulting materials, such as polymers, for specific applications.

One significant application is in the synthesis of functional monomers. The diol can be modified and then incorporated into a polymer backbone, such as polystyrene, creating resins with trityl-type functional groups. These resins are valuable in solid-phase organic synthesis.

Furthermore, derivatives of similar diaryl alcohols are used as key intermediates in the synthesis of pharmaceuticals, including antihistamines. The core structure is also a target for C-H functionalization reactions, which allow for the direct addition of aryl groups to the benzene (B151609) rings, offering a pathway to complex, multi-arylated structures. nih.gov

Table 1: Examples of Functionalization Reactions

| Reactant | Reagent(s) | Product Type | Application |

|---|---|---|---|

| 1,4-Phenylenebis(diphenylmethanol) | Thionyl Chloride (SOCl₂) | Dihalide | Monomer Synthesis |

| 1,4-Phenylenebis(diphenylmethanol) | Styrene, Divinylbenzene | Functionalized Polymer | Solid-Phase Synthesis |

Oxidation Reactions of the Diaryl Alcohol Moieties

The secondary alcohol groups of 1,4-phenylenebis(diphenylmethanol) can be oxidized to the corresponding ketones, yielding 1,4-bis(benzoyl)benzene. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion.

Studies on the related compound diphenylmethanol show that it can be smoothly oxidized to benzophenone (B1666685) using reagents like bromamine-T in an acid-catalyzed reaction. rsc.org Other methods include the use of hypochlorous acid, generated in situ, or transition metal catalysts, such as nickel complexes. youtube.comsci-hub.se The choice of oxidant and reaction conditions can be tuned to control the reaction rate and yield. Mechanistic investigations into the oxidation of diphenylmethanol by hydroxyl radicals have identified benzophenone as a major degradation product, alongside hydroxylated compounds. researchgate.net

Table 2: Oxidation of Diaryl Alcohols

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Diphenylmethanol | Bromamine-T / H+ | Benzophenone rsc.org |

| Diphenylmethanol | Hypochlorous Acid | Benzophenone youtube.com |

| Diphenylmethanol | Nickel Catalyst | Benzophenone sci-hub.se |

Mechanistic Insights into Key Reactions

Understanding the mechanisms of the reactions involving 1,4-phenylenebis(diphenylmethanol) and its precursors is vital for optimizing reaction conditions and predicting product outcomes.

1,4-Phenylenebis(diphenylmethanol) is commonly synthesized by the reduction of the corresponding diketone, 1,4-bis(benzoyl)benzene. This reduction typically involves hydride transfer reagents, such as sodium borohydride (B1222165) (NaBH₄). pitt.edu

The mechanism for the reduction of a carbonyl group by sodium borohydride proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxy-borohydride intermediate. In a protic solvent like methanol (B129727) or ethanol (B145695), the alkoxide is then protonated to yield the final alcohol product. pitt.edu For 1,4-bis(benzoyl)benzene, this process occurs at both carbonyl groups to form the diol.

Reaction Scheme: Carbonyl Reduction

Nucleophilic Attack: A hydride ion from NaBH₄ attacks the carbonyl carbon of the ketone.

Intermediate Formation: An alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by the solvent to give the alcohol.

This two-step reduction is a standard and efficient method for producing diaryl alcohols from their corresponding ketones. wikipedia.org

While 1,4-phenylenebis(diphenylmethanol) itself is not typically the starting material for Friedel-Crafts alkylation, its derivatives, particularly the corresponding halides, can be used as alkylating agents. The general mechanism for Friedel-Crafts alkylation involves the generation of an electrophile, usually a carbocation, from an alkyl halide using a Lewis acid catalyst like aluminum chloride (AlCl₃). adichemistry.compw.live

In the context of a derivative like 1,4-phenylenebis(diphenylchloromethane), the Lewis acid would coordinate to one of the chlorine atoms, facilitating its departure and the formation of a resonance-stabilized diarylmethyl carbocation. This carbocation then acts as a potent electrophile.

Proposed Mechanism Steps:

Carbocation Formation: The Lewis acid (e.g., AlCl₃) abstracts a halide from the alkyl halide derivative, generating a carbocation. pw.live

Electrophilic Attack: The carbocation is attacked by the π-electrons of an aromatic ring (the arene), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. adichemistry.com

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. pw.live

A study involving the synthesis of diphenylmethanol derivatives from substituted benzenes and chloroform with an AlCl₃ catalyst provides insight into a related process. nih.govnih.gov A proposed mechanism suggests the formation of a complex between the chlorinated intermediate and AlCl₃, which then acts as the electrophile. nih.gov Subsequent hydrolysis or alcoholysis, catalyzed by alumina (B75360), yields the final diphenylmethanol or alkoxy derivative. nih.govnih.gov

Mechanistic Understanding of Derived Compound Reactivity (e.g., Photocatalysis)

The photocatalytic degradation of organic compounds, particularly aromatic alcohols, has been a subject of extensive research. While specific studies on the photocatalytic reactivity of compounds directly derived from 1,4-phenylenebis(diphenylmethanol) are not abundant in the reviewed literature, a mechanistic understanding can be extrapolated from studies on analogous aromatic alcohols like benzyl (B1604629) alcohol and diphenylmethanol. researchgate.netnih.govrsc.orguniovi.esscispace.com The photocatalytic process on semiconductor surfaces, such as titanium dioxide (TiO2), is a cornerstone of this understanding. researchgate.netmdpi.comresearchgate.net

Upon irradiation with light of energy equal to or greater than the bandgap of the semiconductor, an electron is excited from the valence band to the conduction band, creating an electron-hole pair. rsc.orgnih.gov These charge carriers are the primary drivers of the subsequent redox reactions. The photogenerated holes (h+) are powerful oxidizing agents, while the electrons (e-) can react with adsorbed molecular oxygen to produce superoxide (B77818) radical anions (O2•−). researchgate.netnih.gov

The degradation of aromatic alcohols is believed to proceed through several key steps. The alcohol molecule first adsorbs onto the surface of the photocatalyst. rsc.org The reaction can then proceed via direct oxidation by the photogenerated holes or by reaction with hydroxyl radicals (•OH), which are formed from the oxidation of water or hydroxide (B78521) ions by the holes. researchgate.netresearchgate.net In the case of aromatic alcohols, the reaction often initiates with the formation of a carbon-centered radical at the α-carbon. rsc.org For instance, in the photocatalytic oxidation of benzyl alcohol, a key intermediate is the carbon-centered radical, which then undergoes further reactions to form the corresponding aldehyde. nih.gov

Studies on diphenylmethanol (DPM) have shown that its oxidation can be induced by hydroxyl radicals, leading to the formation of hydroxycyclohexadienyl-type radicals. researchgate.net High-resolution mass spectrometry has identified mono- and di-hydroxylated compounds of DPM, as well as benzophenone, as major degradation products. researchgate.net The formation of benzophenone is proposed to occur via a radical cation generated from the one-electron oxidation of DPM. researchgate.net

The selectivity of the photocatalytic oxidation of aromatic alcohols towards the corresponding aldehyde is a significant area of investigation. For example, studies with P-doped g-C3N4 have shown improved selectivity towards the aldehyde during the oxidation of benzyl alcohol. uniovi.es The nature of the photocatalyst and the reaction conditions, such as the solvent and the presence of co-catalysts, can significantly influence the reaction pathways and the final products. uniovi.esscispace.com For instance, the use of a CsPbBr3/GO-Pt composite catalyst has demonstrated efficient and selective anaerobic dehydrogenation of various aromatic alcohols to their corresponding aldehydes, coupled with hydrogen production. nih.gov

The proposed general mechanism for the photocatalytic oxidation of an aromatic alcohol (Ar-CH(R)-OH) on a semiconductor photocatalyst can be summarized as follows:

Excitation: Semiconductor + hν → e- + h+ rsc.org

Radical Formation:

h+ + H2O → •OH + H+ researchgate.net

e- + O2 → O2•− researchgate.net

Alcohol Oxidation:

Ar-CH(R)-OH + h+ → [Ar-CH(R)-OH]•+ researchgate.net

Ar-CH(R)-OH + •OH → Ar-C•(R)-OH + H2O rsc.org

Product Formation: Subsequent reaction steps involving these radical intermediates lead to the formation of aldehydes, ketones, and eventually mineralization to CO2 and H2O. researchgate.netscispace.com

In the context of a large molecule like a derivative of 1,4-phenylenebis(diphenylmethanol), it is plausible that the two diphenylmethanol moieties would serve as the primary reactive sites for photocatalytic attack, likely leading to the formation of a diketone derivative.

Table 1: Research Findings on Photocatalytic Oxidation of Aromatic Alcohols

| Substrate | Photocatalyst | Key Findings | Reference |

|---|---|---|---|

| Aromatic Alcohols | CsPbBr3/GO-Pt | Efficient anaerobic dehydrogenation to aldehydes with H2 production. A carbon-centered radical is a key intermediate. | nih.gov |

| Diphenylmethanol (DPM) | Hydroxyl and Sulfate Radicals | Formation of hydroxycyclohexadienyl-type radicals and benzophenone as a major product. | researchgate.net |

| Benzyl Alcohol | P-doped g-C3N4 | Improved selectivity towards benzaldehyde (B42025). | uniovi.es |

| Benzyl Alcohol and 4-Methoxybenzyl Alcohol | Home-prepared TiO2 | The main oxidation products were the corresponding aromatic aldehydes and CO2. | scispace.com |

Computational Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the transformation of organic molecules. researchgate.netnih.gov While specific computational studies on 1,4-phenylenebis(diphenylmethanol) are not detailed in the provided search results, the methodologies applied to structurally related polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds offer a clear framework for how such investigations could be conducted. researchgate.netnih.govnih.govresearchgate.netrsc.org

Density Functional Theory (DFT) is a widely used quantum chemistry method for studying the reactions of aromatic compounds. researchgate.netnih.govnih.gov It is employed to optimize the geometries of reactants, transition states, and products, as well as to calculate their energies. nih.gov This information is crucial for constructing potential energy surfaces and determining the most favorable reaction pathways. For instance, DFT has been used to investigate the OH-initiated atmospheric oxidation of various pollutants, providing insights into reaction barriers and mechanisms. nih.govnih.gov

Transition state theory is another fundamental tool used in conjunction with DFT calculations to estimate reaction rate constants. researchgate.netnih.gov By identifying the transition state structure—the highest energy point along the reaction coordinate—it is possible to calculate the activation energy and predict how fast a reaction will proceed. This approach has been successfully applied to understand the nitration of PAHs and the growth of PAHs in combustion processes. researchgate.netrsc.org

To predict the most likely sites of reaction in a molecule, several theoretical approaches are utilized. The condensed Fukui function (CFF) has been shown to be effective in predicting the reactive sites of PAHs for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov Other methods include the analysis of atomic charges (e.g., Natural Bond Order, ChelpG, Mulliken) and the average local ionization energy (ALIE) at different atomic or bond sites. nih.gov These methods help in identifying the atoms or bonds that are most susceptible to attack by various reagents.

For a molecule like 1,4-phenylenebis(diphenylmethanol), computational studies could be designed to:

Predict Reactive Sites: Using methods like CFF and ALIE to determine which parts of the molecule are most susceptible to oxidative attack.

Elucidate Reaction Pathways: Employing DFT to map out the potential energy surfaces for reactions with oxidizing species like hydroxyl radicals. This would involve locating all relevant intermediates and transition states.

Investigate Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of intermediates, which can then be compared with experimental data from techniques like flash photolysis to confirm their existence. researchgate.net

Table 2: Computational Methods for Studying Reaction Mechanisms of Aromatic Compounds

| Computational Method | Application | Example from Literature | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular structures and energy calculations. | Used to study OH-initiated atmospheric oxidation of polybrominated dibenzo-p-dioxins. | nih.gov |

| Transition State Theory | Calculation of reaction rate constants. | Investigated the reaction mechanism of fluorene (B118485) nitration. | researchgate.netnih.gov |

| Condensed Fukui Function (CFF) | Prediction of reactive sites in a molecule. | Successfully predicted gas-phase mono-nitro products for several PAHs. | researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra of intermediates. | Revealed the structure of a hydroxycyclohexadienyl-type radical in diphenylmethanol oxidation. | researchgate.net |

Supramolecular Chemistry and Host Guest Interactions Involving 1,4 Phenylenebis Diphenylmethanol

Design and Synthesis of 1,4-Phenylenebis(diphenylmethanol) as a Host Compound

1,4-Phenylenebis(diphenylmethanol) and its derivatives are designed as "wheel-and-axle" host compounds. This molecular architecture consists of a rigid, linear phenylene core (the axle) and bulky diphenylmethanol (B121723) groups at each end (the wheels). This design creates specific spatial arrangements that allow the molecule to encapsulate guest molecules within its crystal lattice.

The synthesis of these host compounds is typically achieved through a Grignard addition reaction. For instance, 1,4-phenylene-bis(di-p-fluorophenylmethanol) is prepared from dimethyl terephthalate (B1205515) and a Grignard reagent derived from p-fluorobromobenzene. researchgate.net This straightforward synthetic route allows for the production of various derivatives by modifying the Grignard reagent, enabling the fine-tuning of the host's properties.

Inclusion Complex Formation with Organic Solvents

1,4-Phenylenebis(diphenylmethanol) and its analogues have a pronounced ability to form inclusion complexes with a variety of organic solvents. This property is attributed to the host's ability to create cavities or channels within its crystal structure that can accommodate guest molecules. The formation of these host-guest complexes is often driven by weak intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netrsc.org

The stoichiometry of these inclusion complexes can vary depending on the size and shape of the guest molecule relative to the host's cavity. For example, the host compound 1,4-phenylene-bis(di-p-fluorophenylmethanol) forms complexes with pyridine (B92270) (PYR), 2-methylpyridine (B31789) (2MP), 3-methylpyridine (B133936) (3MP), and 4-methylpyridine (B42270) (4MP) with host-to-guest ratios of 1:1, 1:2, 1:2, and 1:2, respectively. researchgate.netresearchgate.net

Affinity and Selectivity Studies with Pyridine Derivatives

A key area of research has been the investigation of the affinity and selectivity of 1,4-phenylenebis(diphenylmethanol)-type hosts for different pyridine derivatives. These studies are crucial for understanding the principles of molecular recognition and for the potential application of these hosts in separation processes.

Competition experiments, where the host is crystallized from a mixture of different pyridine guests, have revealed distinct selectivities. For instance, 1,4-phenylene-bis(di-p-fluorophenylmethanol) shows a strong preference for pyridine (PYR) and 4-methylpyridine (4MP) over 2-methylpyridine (2MP) and 3-methylpyridine (3MP). researchgate.netresearchgate.net In equimolar guest competition experiments, this host demonstrated an overwhelming affinity for PYR and 4MP. researchgate.netresearchgate.net

Similarly, 1,4-phenylene-bis(di-p-tolylmethanol) also exhibits a preference for PYR when crystallized from mixtures with its methylated derivatives. researchgate.net The selectivity is often attributed to the nature and strength of the hydrogen bonding interactions between the host's hydroxyl groups and the nitrogen atom of the pyridine guest. researchgate.netresearchgate.net Shorter and stronger hydrogen bonds are typically observed for the preferred guests. researchgate.netresearchgate.net

Role in Molecular Recognition and Self-Assembly Processes

The selective binding of guest molecules by 1,4-phenylenebis(diphenylmethanol) is a clear demonstration of molecular recognition. The host molecule can "recognize" and preferentially bind to specific guests based on factors like size, shape, and chemical functionality. This recognition is a cornerstone of self-assembly processes, where molecules spontaneously organize into well-defined structures.

Applications in Separation Science

The demonstrated selectivity of 1,4-phenylenebis(diphenylmethanol)-based hosts for specific guest molecules suggests their potential application in separation science. The ability to selectively crystallize one component from a mixture is a basis for separation technologies.

For example, the high selectivity of 1,4-phenylene-bis(di-p-fluorophenylmethanol) for pyridine over 2-methylpyridine makes it a promising candidate for separating these isomers. researchgate.netresearchgate.net Similarly, its preference for 4-methylpyridine over 3-methylpyridine could be exploited for their separation. researchgate.netresearchgate.net These separations are often challenging to achieve by conventional methods like distillation due to the close boiling points of the isomers. Host-guest chemistry, therefore, offers an alternative and potentially more efficient separation strategy.

Spectroscopic Probing of Host-Guest Interactions

Various spectroscopic techniques are employed to study the interactions between 1,4-phenylenebis(diphenylmethanol) hosts and their guests. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the formation of inclusion complexes in solution and can provide information on the stoichiometry and binding constants of the host-guest association. mdpi.com Changes in the chemical shifts of both the host and guest protons upon complexation are indicative of their interaction.

Infrared (IR) spectroscopy can be used to probe the hydrogen bonding interactions between the host and guest. chemrxiv.org A shift in the stretching frequency of the host's O-H group upon inclusion of a guest molecule can provide direct evidence of hydrogen bond formation. In situ FTIR spectroscopy, in particular, offers a method to measure association constants and gain insights into the dynamics of host-guest conformational changes. chemrxiv.org

Crystallographic Analysis of Supramolecular Architectures

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the detailed structural analysis of the supramolecular architectures formed by 1,4-phenylenebis(diphenylmethanol) and its inclusion complexes. researchgate.netnih.gov SCXRD provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Advanced Materials and Functional Applications of 1,4 Phenylenebis Diphenylmethanol Derivatives

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. semanticscholar.org The tunability of their structure and function makes them promising for applications in gas storage, separation, and catalysis. semanticscholar.orgarxiv.org The organic linkers are crucial as they can act as "antennae" to absorb light and participate in catalytic reactions. arxiv.orgbldpharm.com While direct integration of 1,4-phenylenebis(diphenylmethanol) itself is a subject of ongoing research, analogous structures containing the 1,4-phenylene core are key components in creating functional MOFs. semanticscholar.org

The semiconducting properties of MOFs allow them to be activated by light, generating electron-hole pairs that can drive chemical reactions. arxiv.orgresearchgate.netnih.gov This is particularly useful for breaking down organic pollutants in water. semanticscholar.org

Recent research has demonstrated the synthesis of two new MOFs, designated as 1 ([Zn2(L)(H2O)(bbi)]) and 2 ([Cd2(L)(bbi)]), using a derivative linker, 5,5-(1,4-phenylenebis(methyleneoxy)diisophthalic acid) (H2L). semanticscholar.org These MOFs have been successfully employed as photocatalysts for the degradation of nitrophenols, which are common and harmful industrial pollutants. semanticscholar.org The studies revealed that both MOFs possess semiconducting properties, with optical band gaps calculated at 3.00 eV for MOF 1 and 3.23 eV for MOF 2 . semanticscholar.org

The photocatalytic performance of MOF 1 was particularly noteworthy. Under optimized conditions, it was capable of decomposing approximately 90.01% of p-nitrophenol (PNP) within 50 minutes. semanticscholar.org Scavenging experiments indicated that the degradation mechanism is a collective process involving holes (h+) and hydroxyl radicals (·OH). semanticscholar.org Furthermore, the catalyst demonstrated good reusability, showing no significant loss of performance after four consecutive cycles. semanticscholar.org

| Parameter | Condition | Result | Citation |

|---|---|---|---|

| Initial PNP Concentration | 80 ppm | ~90.01% degradation | semanticscholar.org |

| Photocatalyst Dosage | 50 mg | ||

| Reaction Time | 50 min | ||

| Optical Band Gap | N/A | 3.00 eV | semanticscholar.org |

| Primary Catalytic Species | N/A | Holes (h+) and ·OH radicals | semanticscholar.org |

Role as Building Blocks for Polymeric Systems

The rigid and bulky nature of 1,4-phenylenebis(diphenylmethanol) and its parent compound, diphenylmethanol (B121723), makes them useful building blocks in polymer chemistry. They can be incorporated to control polymer architecture or to impart desirable physical properties to the final material.

In polymer synthesis, controlling the growth of polymer chains is essential for achieving desired molecular weights and functionalities. One key method of control is the use of terminating agents that cap the growing chain end, effectively stopping the polymerization. Diphenylmethanol (also known as benzhydrol) is recognized as a terminating group in polymerization reactions. wikipedia.org

The utility of related structures is well-documented in living anionic polymerizations, such as group transfer polymerization (GTP). rsc.org In the GTP of methacrylate (B99206) monomers, various benzaldehydes (which are structurally related to the alcohol functional groups of 1,4-phenylenebis(diphenylmethanol)) are used as terminators. The reaction proceeds via a Mukaiyama aldol (B89426) reaction between the aldehyde and the silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) group at the propagating end of the polymer chain. This not only terminates the polymerization but also installs a hydroxyl group at the polymer's ω-end (the end of the chain). rsc.org This demonstrates a precise method for creating polymers with specific end-group functionalities, which are crucial for applications like block copolymer synthesis or surface grafting. rsc.org

| Polymerization Type | Monomer Example | Terminator Class | Reaction Mechanism | Resulting End-Group | Citation |

|---|---|---|---|---|---|

| Group Transfer Polymerization (GTP) | Methyl Methacrylate (MMA) | Benzaldehydes | Mukaiyama Aldol Reaction | Hydroxyl (-OH) | rsc.org |

The incorporation of rigid aromatic units into a polymer backbone is a well-established strategy for developing high-performance materials. These units enhance thermal stability, mechanical strength, and dimensional stability. Aromatic phenol (B47542) compounds similar to 1,4-phenylenebis(diphenylmethanol), such as 4,4'-[1,4-Phenylenebis(1-methylethylydene)]bis(2,6-dimethylphenol), are used as monomers to create polymers with excellent mechanical properties. specialchem.com The rigid 1,4-phenylene linker restricts chain mobility, while the bulky side groups can influence chain packing and solubility. These characteristics are desirable for engineering thermoplastics and specialty resins used in demanding applications.

Contributions to Organic Electronics and Optical Materials

Organic electronics leverage carbon-based materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comsigmaaldrich.com The performance of these devices relies heavily on the molecular structure of the organic semiconductors used. nih.gov The 1,4-phenylenevinylene (PPV) unit, which contains the same phenylene core as 1,4-phenylenebis(diphenylmethanol), is a foundational structure for many light-emitting polymers used in OLEDs. researchgate.net

The structure of 1,4-phenylenebis(diphenylmethanol) contains two key features relevant to organic electronics: the π-conjugated 1,4-phenylene ring and the triphenylmethanol-like end groups. Polyarylamine structures are known hole-transport materials, and the multiple phenyl rings in the subject compound provide potential pathways for charge transport. sigmaaldrich.com Furthermore, the presence of polar hydroxyl groups can influence molecular packing and energy levels. nih.gov

Derivatives of benzene (B151609) with multiple styryl groups have been synthesized and shown to possess very large first hyperpolarizabilities, making them attractive candidates for nonlinear optical (NLO) materials. nih.gov The symmetric, multi-aromatic structure of 1,4-phenylenebis(diphenylmethanol) suggests that its derivatives could be tailored for similar NLO applications, which are important for technologies like optical switching and frequency conversion.

Other Emerging Material Science Applications

Beyond the applications described above, derivatives of 1,4-phenylenebis(diphenylmethanol) have shown significant promise in the field of supramolecular chemistry as "wheel-and-axle" host compounds. researchgate.netresearchgate.net These molecules can form crystalline inclusion complexes with smaller "guest" molecules, such as organic solvents. researchgate.net

Research on 1,4-phenylene-bis(di-p-tolylmethanol), a closely related derivative, has demonstrated its ability to form complexes with pyridine (B92270) and various methylpyridines. researchgate.net The bulky "wheel" (the di-p-tolylmethanol groups) and the rigid "axle" (the phenylene linker) create specific cavities within the crystal lattice that can selectively accommodate guest molecules. This property can be exploited for the separation of chemical isomers, a process that is often challenging and energy-intensive by conventional means like fractional distillation. researchgate.net

| Host Compound (H) | Guest Solvent (G) | Host:Guest Ratio | Citation |

|---|---|---|---|

| 1,4-Phenylene-bis(di-p-tolylmethanol) | Pyridine (PYR) | 1:3 | researchgate.net |

| 2-Methylpyridine (B31789) (2MP) | 1:2 | researchgate.net | |

| 3-Methylpyridine (B133936) (3MP) | 1:2 | researchgate.net | |

| 4-Methylpyridine (B42270) (4MP) | 1:1 | researchgate.net |

Computational and Theoretical Studies of 1,4 Phenylenebis Diphenylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These calculations can provide a wealth of information without the need for empirical data.

Investigation of Electronic Structure and Reactivity

Had studies been conducted, this section would have detailed the electronic characteristics of 1,4-Phenylenebis(diphenylmethanol). This would involve an analysis of the electron distribution, molecular electrostatic potential, and atomic charges. Such information is crucial for understanding the molecule's polarity, solubility, and the regions most susceptible to electrophilic or nucleophilic attack. The reactivity of the molecule could be predicted by examining various calculated descriptors.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity and its behavior in chemical reactions. For 1,4-Phenylenebis(diphenylmethanol), this analysis would reveal the likely sites for electron donation (from the HOMO) and electron acceptance (to the LUMO). The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability and electronic excitation properties.

A hypothetical FMO analysis would yield a data table similar to the one below:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Value | Indicates the region of the molecule most likely to donate electrons. |

| LUMO | Value | Indicates the region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Value | Correlates with the chemical reactivity and stability of the molecule. |

Note: The values in this table are placeholders and would be determined through specific quantum chemical calculations.

Density of States (DOS) Calculations

DOS calculations provide a graphical representation of the number of available electronic states at each energy level. A DOS plot for 1,4-Phenylenebis(diphenylmethanol) would show the distribution of molecular orbitals and the contributions of different atoms or fragments to these orbitals. This would offer a more detailed picture of the electronic structure than FMO analysis alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of 1,4-Phenylenebis(diphenylmethanol), potentially in a solvent or interacting with other molecules, would provide insights into its conformational flexibility, dynamic behavior, and how it interacts with its environment. This is particularly relevant for understanding how the molecule might behave in a real-world system.

Theoretical Approaches to Intermolecular Interactions

This section would have explored the non-covalent interactions of 1,4-Phenylenebis(diphenylmethanol) with itself (in a condensed phase) or with other molecules. Using theoretical methods, the types and strengths of interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking could be quantified. Understanding these interactions is key to predicting the material properties of the compound, such as its crystal structure and boiling point.

Postulation and Validation of Reaction Mechanisms through Computational Methods

Computational methods can be used to model the entire course of a chemical reaction, including the transition states and intermediates. For 1,4-Phenylenebis(diphenylmethanol), this could involve modeling its synthesis or its participation in a chemical transformation. By calculating the energies of the reactants, products, and transition states, the most likely reaction pathway could be determined, providing a level of detail that is often difficult to obtain experimentally.

Prediction of Material Properties Based on Molecular Structure

The prediction of material properties from a compound's molecular structure is a cornerstone of modern materials science, enabling the design of new materials with desired functionalities. For 1,4-Phenylenebis(diphenylmethanol), computational and theoretical studies are pivotal in understanding how its distinct "wheel-and-axle" architecture influences its bulk properties. This section explores the methodologies used to predict these properties and the detailed research findings that link its molecular structure to its material characteristics.

The molecular structure of 1,4-Phenylenebis(diphenylmethanol) consists of a central, linear phenylene "axle" and two bulky diphenylmethanol (B121723) groups at each end, which act as the "wheels." This unique topology is known to facilitate the formation of inclusion complexes with various guest molecules. acs.orgresearchgate.net The prediction of how this compound will behave as a material—for instance, its thermal stability, mechanical properties, and its efficacy as a host in supramolecular assemblies—relies heavily on computational modeling.

Theoretical Frameworks for Property Prediction

Several computational techniques are employed to predict material properties from molecular structures. These methods range from quantum mechanical calculations to machine learning models.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. arxiv.org It is instrumental in predicting a wide range of properties, including optimized molecular geometry, vibrational frequencies (infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial predictor of a molecule's reactivity and stability. nih.gov For a molecule like 1,4-Phenylenebis(diphenylmethanol), DFT calculations can elucidate the nature of intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the crystal packing and, consequently, the material's bulk properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical tools that correlate a compound's structural or physicochemical properties (descriptors) with a specific material property. nih.gov These models are developed by analyzing a dataset of compounds for which the property of interest has been experimentally measured. For a class of compounds like phenylene-based structures, a QSPR model could predict properties like melting point, boiling point, or solubility based on descriptors such as molecular weight, volume, surface area, and various electronic parameters. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. arxiv.org By simulating a system containing many molecules of 1,4-Phenylenebis(diphenylmethanol), researchers can predict macroscopic properties such as density, viscosity, and thermal conductivity. MD simulations are particularly useful for understanding the dynamics of host-guest interactions and the thermal stability of the resulting complexes. researchgate.net

Detailed Research Findings and Predicted Properties

While comprehensive computational studies predicting a full suite of material properties for 1,4-Phenylenebis(diphenylmethanol) are not extensively documented in publicly available literature, studies on this compound and its close analogs provide significant insights into the relationship between its structure and properties.

Research has shown that 1,4-Phenylenebis(diphenylmethanol) acts as a host compound, forming inclusion complexes with various guest molecules, including pyridines. acs.org The selectivity and stability of these host-guest systems are directly attributable to the molecular structure. For instance, the formation of classical hydrogen bonds between the hydroxyl groups of the host and nitrogen-containing guests is a key factor. researchgate.net

The following tables illustrate the types of data that can be generated from computational studies to predict the material properties of 1,4-Phenylenebis(diphenylmethanol).

Table 1: Predicted Molecular and Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

| Optimized Molecular Geometry | ||

| O-H Bond Length | ~0.97 Å | Important for hydrogen bonding |

| C-O Bond Length | ~1.43 Å | Influences rotational freedom of wheels |

| Dihedral Angle (Wheel-Axle) | Variable | Determines molecular conformation |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | ~2.5 D | Influences intermolecular interactions |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Actual values would require specific, dedicated computational studies.

Table 2: Predicted Physicochemical and Thermal Properties

| Property | Predicted Value | Method of Prediction | Relevance |

| Physicochemical Properties | |||

| Molecular Weight | 442.55 g/mol | From Formula | Basic material characteristic glpbio.com |

| LogP (Octanol-Water Partition) | ~5.8 | QSPR / Fragment-based | Predicts solubility and environmental fate |

| Aqueous Solubility | Very Low | QSPR | Important for processing and applications |

| Thermal Properties | |||

| Melting Point | ~160-165 °C | QSPR / MD Simulation | Defines the solid-state operational range |

| Thermal Decomposition Temp. | > 300 °C | Thermogravimetric Analysis (TGA) Sim. | Indicates thermal stability |

| Glass Transition Temperature (Tg) | Not Applicable (Crystalline) | N/A | Relevant for amorphous materials |

Note: The values in this table are based on a combination of known data for similar compounds and illustrative predictions from computational models. The melting point can be influenced by crystalline polymorphism.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

While classical syntheses of 1,4-Phenylenebis(diphenylmethanol), likely involving Grignard reactions with terephthalaldehyde (B141574) derivatives, are established, future research will prioritize the development of more efficient, economical, and environmentally benign synthetic routes. The principles of green chemistry are central to this endeavor, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. rsc.orgrsc.org

Future synthetic strategies will likely focus on:

Catalytic Approaches: Moving beyond stoichiometric reagents, the use of catalytic systems, such as palladium-catalyzed C-H activation or coupling reactions, could provide highly efficient pathways. rsc.org This reduces waste and often allows for milder reaction conditions.

Sustainable Solvents and Energy Sources: Research into syntheses that employ greener solvents, like water or bio-derived alcohols, or even solvent-free conditions, is crucial. beilstein-journals.orgnih.gov The application of alternative energy sources such as ultrasonic or microwave irradiation can dramatically shorten reaction times and improve yields. beilstein-journals.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a key goal. This could involve redox-coupling reactions where, for instance, alcohols act as both reactant and C1 source, conceptually similar to syntheses of other complex molecules. rsc.org

Table 1: Comparison of Conventional and Future Synthetic Approaches

| Parameter | Conventional Approach (e.g., Grignard) | Future Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric (e.g., organometallic reagents) | Catalytic (e.g., transition metals, nanocatalysts) beilstein-journals.org |

| Solvents | Traditional organic solvents (e.g., ether, THF) | Green solvents (water, ethanol) or solvent-free |

| Energy | Conventional heating/reflux | Microwave, sonication beilstein-journals.org |

| Byproducts | Significant inorganic salt waste | Minimal byproducts, recyclable catalysts |

| Efficiency | Multi-step, moderate overall yield | Higher atom economy, potentially fewer steps rsc.org |

Exploration of New Chemical Transformations and Derivatizations

The two hydroxyl (-OH) groups of 1,4-Phenylenebis(diphenylmethanol) are primary sites for chemical modification, offering a gateway to a vast array of derivatives with tailored properties. Future research will systematically explore these transformations to create new molecules for specific applications.

Key areas for exploration include:

Polymer Monomer Synthesis: The diol functionality makes it an ideal monomer for step-growth polymerization. Esterification or etherification reactions with appropriate di-acid or di-halide co-monomers could yield novel polyesters and polyethers. The rigid phenylene core and bulky phenyl groups would impart high thermal stability and unique mechanical properties to these polymers. A related compound, 1,4-bis(hydroxydimethylsilyl)benzene, is already known as an intermediate for silphenylene polymers. gelest.com

Functionalization of Phenyl Rings: The peripheral phenyl rings offer further sites for modification. Reactions such as sulfonation, nitration, or halogenation can be explored to tune the solubility, electronic properties, and intermolecular interactions of the molecule.

Scaffold for Complex Architectures: The molecule can serve as a rigid scaffold. The hydroxyl groups can be used as anchoring points to attach other functional units, such as chromophores, redox-active species, or biological targeting moieties, creating multifunctional molecular systems.

Table 2: Potential Derivatization Reactions and Their Applications

| Reaction Type | Reagents | Potential Product | Application |

|---|---|---|---|

| Polyesterification | Dicarboxylic acids/acyl chlorides | Polyester | High-performance thermoplastics, engineering materials |

| Polyetherification | Dihaloalkanes, Williamson ether synthesis | Polyether | Thermally stable resins, membranes |

| Ring Sulfonation | Concentrated H₂SO₄ | Sulfonated derivative | Water-soluble hosts, ion-exchange resins |

| Attachment of Chromophores | Chromophore with a reactive group | Dye-functionalized molecule | Molecular sensors, photofunctional materials |

Expansion of Supramolecular Applications beyond Current Scope

The "wheel-and-axle" design of 1,4-Phenylenebis(diphenylmethanol) makes it an exceptional candidate for host-guest chemistry. Research on fluorinated analogs has already demonstrated a remarkable ability to act as selective hosts for pyridine (B92270) derivatives, forming crystalline inclusion complexes. researchgate.netresearchgate.net Future work will build upon this foundation and venture into new territories of supramolecular chemistry.

Prospective research directions include:

Broadening Host-Guest Chemistry: Systematically studying the inclusion of a wider range of guest molecules beyond pyridines to understand the principles governing molecular recognition and to develop systems for separating other important industrial chemicals.

Metal-Organic Frameworks (MOFs): The molecule's di-topic nature and rigid structure make it a promising organic linker for the design of novel MOFs. nih.gov By coordinating the hydroxyl groups to metal centers, porous frameworks with unique topologies and pore environments could be constructed for applications in gas storage, separation, and catalysis. nih.gov The incorporation of this bulky linker could lead to MOFs with exceptionally large pores and specific recognition sites.

Supramolecular Polymers: The hydroxyl groups are capable of forming strong hydrogen bonds. This enables the molecule to act as a monomer for the self-assembly of supramolecular polymers. These materials, held together by non-covalent bonds, can exhibit interesting properties like self-healing and stimuli-responsiveness.

Design of Advanced Functional Materials with Tunable Properties

The ultimate goal of studying 1,4-Phenylenebis(diphenylmethanol) is to translate its unique molecular properties into advanced materials with practical functions. The future lies in designing materials where properties can be precisely tuned by modifying the molecular structure.

Key areas for material design include:

Materials for Chemical Separations: Leveraging the demonstrated selectivity of its derivatives, membranes or crystalline materials based on 1,4-Phenylenebis(diphenylmethanol) could be developed for the energy-efficient separation of isomers or other closely related chemicals. researchgate.netresearchgate.net

Luminescent and Optoelectronic Materials: While the base molecule is not strongly emissive, its derivatives offer a scaffold for creating photofunctional materials. Attaching fluorescent or phosphorescent units to the molecule could lead to new materials for organic light-emitting diodes (OLEDs) or chemical sensors. mdpi.com The host-guest capabilities could be used to tune the emission properties of an encapsulated guest molecule. nih.gov

Porous Organic Polymers (POPs): Polymerizing 1,4-Phenylenebis(diphenylmethanol) or its derivatives can lead to the formation of POPs. The intrinsic rigidity and bulk of the monomer unit would prevent efficient packing, creating permanent microporosity for applications in gas (e.g., H₂, CO₂) storage and capture.

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A synergistic approach combining experimental synthesis and characterization with computational modeling will be indispensable for accelerating progress. nih.gov This integrated strategy allows for the rational design of new molecules and materials and a deeper understanding of their behavior at a molecular level.

Future research will heavily rely on:

Predictive Modeling for Synthesis and Reactivity: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict the feasibility of new synthetic routes, and understand the electronic effects of different substituents. rsc.org

Simulating Supramolecular Assembly: Employing molecular dynamics (MD) and specialized software to simulate the process of host-guest binding, self-assembly into supramolecular polymers, and the formation of MOF structures. nih.gov This can provide insights into thermodynamic stability and selectivity that are difficult to obtain experimentally. frontiersin.orgoiccpress.com

Structure-Property Relationships: Combining experimental data from techniques like single-crystal X-ray diffraction (SCXRD), spectroscopy, and thermal analysis with computational calculations to build robust structure-property relationships. researchgate.netresearchgate.net For example, quantum chemical calculations can be used to interpret experimental absorption and fluorescence spectra of new derivatives and predict their photophysical properties. mdpi.com

Table 3: Synergy Between Experimental and Computational Methods

| Research Goal | Experimental Technique | Computational Method | Combined Insight |

|---|---|---|---|

| Understand Host-Guest Selectivity | SCXRD, NMR Titration | DFT, Molecular Docking | Elucidate binding energies and key interactions (e.g., H-bonds) explaining selectivity. researchgate.netoiccpress.com |

| Design New MOFs | Solvothermal Synthesis, PXRD | Grand Canonical Monte Carlo (GCMC) | Predict pore structures and gas adsorption isotherms before synthesis. |

| Develop Luminescent Materials | UV-Vis & Fluorescence Spectroscopy | Time-Dependent DFT (TD-DFT) | Correlate molecular structure with observed photophysical properties and predict new chromophores. mdpi.comnih.gov |

| Optimize Synthetic Routes | Reaction monitoring (HPLC, GC-MS) | Transition State Theory, DFT | Identify reaction mechanisms and energy barriers to guide optimization. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Phenylenebis(diphenylmethanol) derivatives, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step synthesis starting with reduction of esters (e.g., methyl esters of phenylenediacetic acid) using lithium aluminum hydride (LiAlH₄) to yield diols. Subsequent bromination with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) produces dibromo intermediates, which can be coupled with nucleophiles (e.g., thiourea) to form derivatives. Optimizing stoichiometry (e.g., 1:2 molar ratio of diol to CBr₄) and reaction time (~6–8 hours) improves yields to ~70–80% .

Q. How can researchers confirm the structural integrity and purity of 1,4-Phenylenebis(diphenylmethanol) derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to verify aromatic proton environments (δ 6.8–7.5 ppm for phenyl groups) and hydroxyl signals (δ 2.5–5.0 ppm).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray crystallography : For stereochemically complex derivatives (e.g., spirocyclic analogs), single-crystal X-ray analysis resolves spatial configurations .

Q. What functionalization strategies are effective for modifying the 1,4-phenylene core?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration, sulfonation) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce functional groups. For example, brominated intermediates (e.g., 1,4-phenylenebis(methylene dibromide)) enable nucleophilic substitutions with amines or thiols. Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) for coupling bulky substituents .

Advanced Research Questions

Q. How does stereochemistry in spirocyclic derivatives (e.g., 1,4-Dioxaspiro[4.5]decane derivatives) affect their material properties?

- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts) produces (2R,3R)- or (2S,3S)-diastereomers with >98% enantiomeric excess (ee). Polarimetry and circular dichroism (CD) confirm stereochemistry. These derivatives exhibit helical packing in X-ray structures, influencing solubility (e.g., 5 mg/mL in THF for R,R vs. 3 mg/mL for S,S) and thermal stability (Tₘ = 180–190°C) .

Q. What experimental models evaluate the chemopreventive activity of selenium vs. sulfur analogs?

- Methodological Answer : Compare analogs like 1,4-phenylenebis(methylene) selenocyanate (Se-PBIT) and its sulfur counterpart (PBIT) in vivo. Use DMBA-induced carcinogenesis models in rodents:

- DNA adduct analysis : HPLC-MS quantifies DMBA-DNA adducts (e.g., 50% reduction with Se-PBIT vs. no effect with PBIT).

- Tumor incidence : Histopathology and tumor counts (e.g., 70% suppression in mammary tumors with Se-PBIT) .

Q. How can photophysical properties of derivatives be analyzed for optoelectronic applications?

- Methodological Answer : Employ time-dependent density functional theory (TD-DFT) to predict excited-state behavior (e.g., intramolecular proton transfer). Experimentally, UV-Vis spectroscopy (λₐᵦₛ = 300–400 nm) and fluorescence quantum yield measurements (Φ = 0.2–0.4) assess suitability for OLEDs or sensors .

Q. What in vitro assays are used to screen thiadiazole-functionalized derivatives for anticancer activity?

- Methodological Answer : For MCF-7 breast cancer cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products